

Unraveling the Synergistic Catalysis of Nickel-Terbium in Alkaline Hydrogen Evolution

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Compound of Interest

Compound Name: Nickel;terbium

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for efficient and cost-effective catalysts for the hydrogen evolution reaction (HER) is a cornerstone of renewable energy research. While platinum-group metals have long been the benchmark, their scarcity and high cost necessitate the development of viable alternatives based on earth-abundant elements. This guide provides a comparative analysis of a promising bimetallic catalyst, nickel-terbium oxide (Ni/Tb₂O₃), for the alkaline HER. We delve into its catalytic mechanism, supported by experimental data, and benchmark its performance against other non-precious metal catalysts.

Performance Benchmark: Nickel-Terbium Oxide vs. Alternative Catalysts

The synergistic interaction between nickel and terbium oxide results in a notable enhancement of electrocatalytic activity for the hydrogen evolution reaction in alkaline media. The performance of the Ni/Tb₂O₃ catalyst, particularly the optimized composition, showcases a significant reduction in overpotential and favorable kinetics compared to monometallic nickel and other non-precious metal catalysts.

Catalyst	Overpotential at 10 mA cm ⁻² (mV)	Tafel Slope (mV dec ⁻¹)	Electrolyte	Reference
Ni/Tb ₂ O ₃ @GP (90:10)	71.4	43.9	1.0 M KOH	[1]
Ni/GP	185	128	1.0 M KOH	[1]
Tb ₂ O ₃ /GP	>300	-	1.0 M KOH	[1]
Ni Foam	217	130	1.0 M KOH	[2]
Ni-Sn Alloy	137 (at 200 mA cm ⁻²)	-	30 wt% KOH	[3]
NiFe-CoZn LDH	119	105.6	1 M KOH	[4]
Ni ₃ Ti	68	-	Not Specified	[5]

Table 1: Comparison of the electrocatalytic HER performance of Ni/Tb₂O₃@GP with various non-precious metal catalysts.

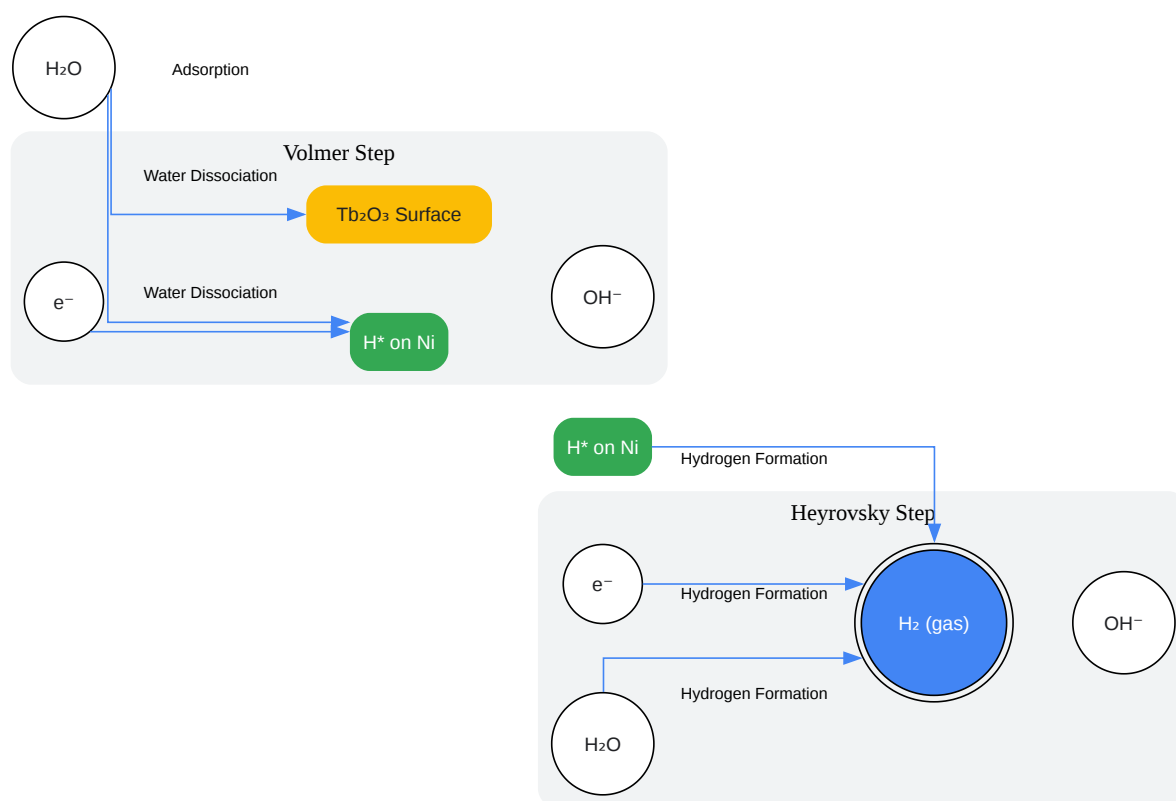
The Synergistic Catalytic Mechanism

The enhanced performance of the Ni/Tb₂O₃ heterostructure is attributed to a synergistic mechanism that accelerates the HER kinetics in an alkaline environment[6][7]. The reaction proceeds through two key steps: the Volmer step (water dissociation) and the Heyrovsky or Tafel step (hydrogen formation).

- **Facilitated Water Dissociation (Volmer Step):** The oxophilic nature of terbium oxide (Tb₂O₃) plays a crucial role in promoting the initial water dissociation step ($\text{H}_2\text{O} + \text{e}^- \rightarrow \text{H}^* + \text{OH}^-$). The Tb₂O₃ surface readily adsorbs water molecules, lowering the energy barrier for the cleavage of the H-OH bond.
- **Optimized Hydrogen Adsorption on Nickel:** The electronic interaction between Tb₂O₃ and Ni leads to a redistribution of electron density at the interface. This modulation optimizes the hydrogen adsorption energy on the nickel sites, preventing both overly strong and overly weak binding of hydrogen intermediates (H). *An optimal binding energy is critical for a facile*

subsequent hydrogen evolution step (Heyrovsky: $H + H_2O + e^- \rightarrow H_2 + OH^-$ or Tafel: $H^* + H^* \rightarrow H_2$).

- Enhanced Stability: The presence of the thermodynamically stable Tb_2O_3 mitigates the oxidation and corrosion of the nickel catalyst during the electrochemical process, leading to improved long-term stability[6].



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Proposed synergistic mechanism for HER on Ni/Tb₂O₃.

Experimental Protocols

Synthesis of Ni/Tb₂O₃@GP Electrode

The self-supported nickel/terbium oxide electrode on a graphite plate (Ni/Tb₂O₃@GP) is synthesized via a two-step process involving electrodeposition and subsequent thermal reduction^[1].

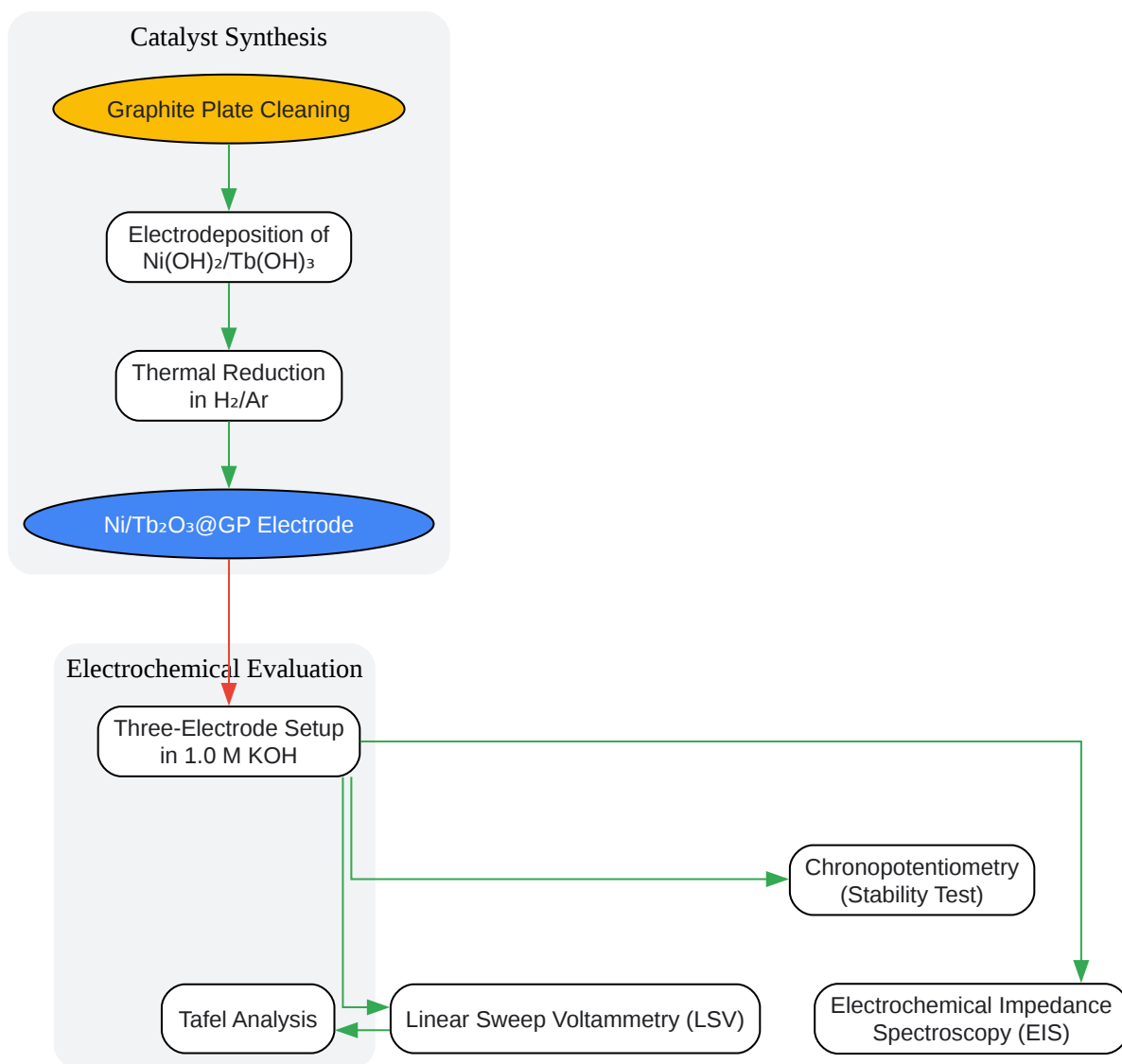
- Substrate Preparation: A graphite plate (1 x 2 cm²) is sequentially cleaned by sonication in ethanol, dilute HCl, and ultrapure water, followed by drying at room temperature.
- Electrodeposition:
 - An electrolytic cell is set up with the cleaned graphite plate as the working electrode.
 - The electrolyte consists of an aqueous solution of 0.09 M Ni(NO₃)₂ and 0.01 M Tb(NO₃)₃ for a 90:10 Ni:Tb molar ratio. The ratios of the metal nitrates are adjusted to synthesize catalysts with different compositions.
 - Electrodeposition of Ni(OH)₂/Tb(OH)₃ is carried out by applying a current density of 40 mA cm⁻² for 600 seconds, followed by -40 mA cm⁻² for another 600 seconds.
- Thermal Reduction:
 - The graphite plate with the deposited Ni(OH)₂/Tb(OH)₃ is placed in a tube furnace.
 - The material is heated to 500 °C at a ramp rate of 5 °C min⁻¹ under a 10% H₂/Ar atmosphere and held at this temperature for 2 hours to convert the hydroxides to Ni/Tb₂O₃.
 - The final catalyst loading is approximately 3.5 mg cm⁻².

Electrochemical Measurements for HER Performance

All electrochemical measurements are conducted in a three-electrode setup with the as-prepared Ni/Tb₂O₃@GP as the working electrode, a graphite rod as the counter electrode, and

a saturated calomel electrode (SCE) as the reference electrode. The electrolyte used is 1.0 M KOH.

- **Potential Calibration:** All measured potentials are converted to the reversible hydrogen electrode (RHE) scale using the Nernst equation: $E(\text{RHE}) = E(\text{SCE}) + 0.059 \cdot \text{pH} + 0.2415 \text{ V}$.
- **Linear Sweep Voltammetry (LSV):** LSV curves are recorded at a scan rate of 10 mV s^{-1} to determine the overpotential required to achieve a specific current density.
- **Tafel Analysis:** The Tafel slope is determined by fitting the linear portion of the Tafel plot (overpotential vs. log of current density) to the Tafel equation ($\eta = b \cdot \log(j) + a$), where 'b' is the Tafel slope.
- **Electrochemical Impedance Spectroscopy (EIS):** EIS is performed in a frequency range from 100 kHz to 0.01 Hz to investigate the charge transfer resistance of the catalyst.
- **Stability Test:** Long-term stability is evaluated by chronopotentiometry at a constant high current density (e.g., -500 mA cm^{-2}) for an extended period[1].



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